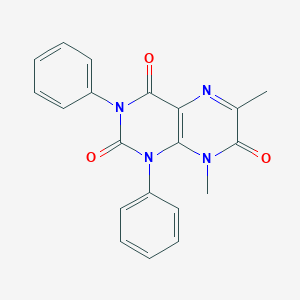
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione, commonly known as lumazine, is a heterocyclic compound that has been extensively studied due to its unique properties. Lumazine has been found to have various applications in scientific research, including its use as a fluorescent probe, a photosensitizer, and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of lumazine is not fully understood. However, it is believed that lumazine interacts with various biological molecules, including nucleic acids and proteins. Lumazine has been found to bind to DNA, which may explain its use as a fluorescent probe for the detection of nucleic acids.
Biochemical and Physiological Effects:
Lumazine has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including cancer and cardiovascular disease. Lumazine has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Lumazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It exhibits strong fluorescence properties, making it an ideal probe for the detection of various biological molecules. However, lumazine also has some limitations. It has a short half-life in vivo, which may limit its use in certain applications. Additionally, lumazine can be toxic at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for research on lumazine. One area of research is to further understand the mechanism of action of lumazine. Another area of research is to explore the use of lumazine as a photosensitizer for the treatment of cancer. Additionally, researchers could investigate the potential use of lumazine as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, researchers could explore the synthesis of new lumazine derivatives with improved properties for various scientific research applications.
Synthesis Methods
Lumazine can be synthesized through various methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by reduction with sodium borohydride. These methods have been found to be effective in producing high yields of lumazine.
Scientific Research Applications
Lumazine has been extensively studied for its various scientific research applications. One of its most significant applications is as a fluorescent probe. Lumazine has been found to exhibit strong fluorescence properties, making it an ideal probe for the detection of various biological molecules, including nucleic acids and proteins.
Lumazine has also been studied as a photosensitizer. When exposed to light, lumazine can generate singlet oxygen, which has been found to be effective in the treatment of cancer. Lumazine has also been used as a precursor for the synthesis of various compounds, including riboflavin, which is an essential vitamin for human health.
properties
CAS RN |
113088-54-3 |
|---|---|
Molecular Formula |
C20H16N4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6,8-dimethyl-1,3-diphenylpteridine-2,4,7-trione |
InChI |
InChI=1S/C20H16N4O3/c1-13-18(25)22(2)17-16(21-13)19(26)24(15-11-7-4-8-12-15)20(27)23(17)14-9-5-3-6-10-14/h3-12H,1-2H3 |
InChI Key |
RHGPRPAGNSZBCG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)

![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)